molecular formula C19H22Cl3N3O3S2 B2439059 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride CAS No. 1216912-48-9

2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2439059
CAS No.: 1216912-48-9
M. Wt: 510.87
InChI Key: UNXHSMWGCPWQPG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl3N3O3S2 and its molecular weight is 510.87. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S2.ClH/c1-23(2)8-5-9-24(18(25)11-10-14(20)28-17(11)21)19-22-15-12(26-3)6-7-13(27-4)16(15)29-19;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHSMWGCPWQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride is a synthetic compound characterized by its complex structure that includes a thiophene ring and a benzo[d]thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • Thiophene Ring : A five-membered heterocyclic structure containing sulfur.
  • Benzo[d]thiazole Moiety : Enhances the compound's reactivity and biological properties.
  • Dichloro and Dimethoxy Substituents : These groups are believed to enhance the pharmacological profile of the compound.

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene and benzo[d]thiazole rings through various organic reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. The unique combination of halogenated and methoxy-substituted groups in this compound may confer distinct antimicrobial properties not observed in structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
4,7-Dimethoxybenzo[d]thiazoleContains similar thiazole structurePotential anticancer activity
N,N-Dimethylthiophene-3-carboxamideSimilar thiophene structureAntimicrobial properties
5-Chloro-thiophene carboxamideContains chlorine substitutionInhibitory effects on certain enzymes

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar thiazole structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the efficacy of thiazole derivatives against resistant strains of S. aureus and E. faecium. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains, highlighting the potential for developing new antimicrobial agents from this class of compounds .
  • Cytotoxicity Evaluation : In vitro studies on thiazole derivatives showed promising cytotoxicity against various cancer cell lines. For example, a derivative similar to the compound was found to significantly reduce cell viability in MCF-7 cells, suggesting its potential as an anticancer agent .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as:

  • Enzymes involved in critical biological pathways.
  • DNA/RNA, affecting gene expression or replication.
  • Cell signaling pathways that regulate growth and apoptosis.

Q & A

Q. What are the critical steps in synthesizing this compound, and which analytical methods ensure its structural fidelity?

The synthesis involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or isothiocyanates under reflux (e.g., in acetonitrile or 1,4-dioxane) .
  • Amide coupling between the thiophene-3-carboxamide and the dimethylaminopropyl group, requiring anhydrous conditions and catalysts like DCC/HOBt .
  • Conversion to the hydrochloride salt to enhance solubility . Analytical validation :
  • HPLC monitors reaction progress and purity (>95% typically required) .
  • 1H/13C NMR confirms regiochemistry and functional group integrity (e.g., methoxy, dimethylamino, and thiophene signals) .
  • Mass spectrometry (MS) verifies molecular weight .

Q. How does the hydrochloride form influence the compound’s solubility and stability in biological assays?

The hydrochloride salt improves aqueous solubility by introducing ionic character, facilitating use in in vitro assays (e.g., enzyme inhibition or cell-based studies). Stability is assessed via:

  • Thermogravimetric analysis (TGA) to determine thermal degradation thresholds .
  • pH-dependent stability studies in buffers (pH 3–9) to simulate physiological conditions .

Advanced Research Questions

Q. How can researchers optimize the amide coupling reaction to minimize byproducts?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity while reducing side reactions .
  • Temperature control : Maintaining 0–5°C during coupling minimizes racemization or over-activation .
  • Catalyst systems : Use of HATU or EDCI with DMAP improves efficiency and yield .
  • Real-time monitoring : In-line FTIR tracks reactive intermediates (e.g., active esters) to halt reactions at optimal conversion .

Q. What methodologies resolve contradictions in biological activity data across assays?

Contradictions often arise from assay-specific conditions (e.g., protein binding, redox interference). Mitigation involves:

  • Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR assays to confirm target engagement .
  • Metabolite profiling : LC-MS identifies degradation products or reactive metabolites that may artifactually modulate activity .
  • Computational docking : Molecular dynamics simulations predict binding poses and explain discrepancies (e.g., allosteric vs. orthosteric effects) .

Q. How can the compound’s functional groups guide derivatization for SAR studies?

  • Thiophene chlorination : The 2,5-dichloro motif allows nucleophilic substitution for introducing bioisosteres (e.g., CF3, Br) .
  • Dimethoxybenzo[d]thiazole : Methoxy groups can be demethylated (via BBr3) to phenolic derivatives for probing H-bond interactions .
  • Dimethylaminopropyl chain : Quaternary ammonium salts (via alkylation) enhance blood-brain barrier penetration in CNS-targeted analogs .

Q. What experimental designs assess environmental persistence and ecotoxicology?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic degradation : Hydrolysis/photolysis studies in simulated environmental matrices (e.g., water, soil) at varying pH/UV exposure.
  • Biotic transformation : Incubate with microbial consortia to identify degradation pathways (GC-MS metabolomics).
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to quantify LC50/EC50 values .

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